脂酰胺-PEG3-叠氮化物

描述

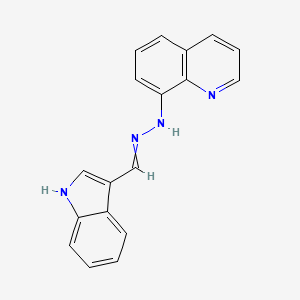

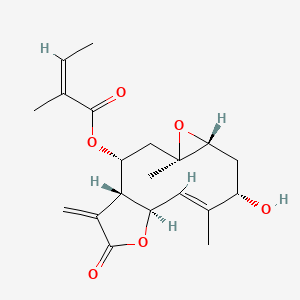

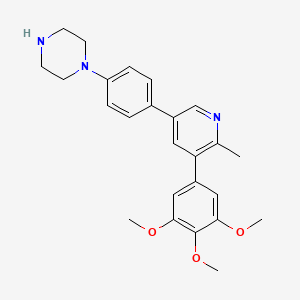

Lipoamido-PEG3-Azide is a PEG derivative that consists of a lipoamide group and a terminal azide group . It has a molecular formula of C16H30N4O4S2 and a molecular weight of 406.56 .

Molecular Structure Analysis

The molecular structure of Lipoamido-PEG3-Azide is characterized by a lipoamide group and a terminal azide group . The exact structure is not provided in the available resources.Chemical Reactions Analysis

The azide group in Lipoamido-PEG3-Azide can participate in copper-catalyzed Click Chemistry reactions with alkynes, DCBO, and BCN reagents to form triazole moieties .Physical And Chemical Properties Analysis

Lipoamido-PEG3-Azide has a molecular formula of C16H30N4O4S2 and a molecular weight of 406.56 .科学研究应用

脂质体的免疫原性和快速血液清除: 含有 PEG 脂质衍生物的脂质体可以通过提供针对血浆蛋白和细胞相互作用的保护屏障来极大地延长循环时间。然而,这项研究发现,含有 PEG 脂质衍生物的脂质体组合物会引发强烈的免疫反应,导致小鼠后续剂量的血液快速清除。这对核酸脂质体制剂的治疗应用和脂质体疫苗的开发具有重要意义 (Semple 等人,2005)。

量子点上的生物正交偶联: 该研究描述了合成金属配位配体,它呈现亲水性 PEG 片段和末端反应性叠氮化物基团。引入到量子点表面的这些配体展示了生物正交偶联策略的应用,这些策略有望用作体内成像和递送的载体 (Zhan 等人,2016)。

使用点击化学的多功能纳米载体: 本研究重点关注合成含有 PEG 的双功能和三功能树状聚合物和 miktoarm 纳米载体。这些载体显示出减少活性氧物质形成和增强细胞内谷胱甘肽浓度的潜力,表明它们在生物应用中的潜力 (Sharma 等人,2011)。

隐形脂质体和长循环制剂: 在脂质体组合物中加入 PEG 已导致长循环脂质体的开发。通过对末端 PEG 分子的合成修饰,隐形脂质体可以主动靶向单克隆抗体或配体。这项技术对于创建有效的药物递送系统非常重要 (Immordino 等人,2006)。

脂质体、圆盘和球形胶束: 该研究考察了 PEG 脂质对脂质双层的物理化学性质的影响。PEG 脂质稳定了药物递送中的脂质体,并影响了脂质混合物中聚集体的结构转变 (Johnsson 和 Edwards,2003)。

蛋白质和碳水化合物在表面的固定化: 该研究展示了使用顺序 Diels-Alder 和叠氮化物-炔烃环加成反应将碳水化合物和蛋白质固定在固体表面上的方法,该策略对多种复杂物质有效 (Sun 等人,2006)。

用于成像的光活化荧光标签: 探索了用芳基叠氮化物基团功能化的光活化荧光团在光学成像和正电子发射断层扫描中的应用。这代表了一种快速且用户友好的方法,用于创建新的蛋白质偶联物 (Guillou 等人,2022)。

PEG2000 中的铜催化的叠氮化物-炔烃环加成反应: 研究了熔融 PEG2000 中的铜催化的叠氮化物-炔烃环加成反应,探讨了该反应的效率及其在合成各种底物中的应用 (Billault 等人,2015)。

线性和环状肽-PEG 脂质的合成: 这篇论文提出了肽-PEG 脂质的合成方法,它改善了阳离子脂质体-DNA 复合物的细胞附着和摄取。它还讨论了这些复合物尺寸的稳定性以及它们在靶向纳米颗粒递送中的潜力 (Ewert 等人,2016)。

脂质体的表面工程以实现隐形行为: 该研究综述了作为 PEG 和 PEG 脂质聚合物的替代品用于脂质体有效表面修饰的材料,重点介绍了由非磷脂和 PEG 替代品组成的隐形脂质聚合物的开发进展 (Nag 和 Awasthi,2013)。

未来方向

While specific future directions for Lipoamido-PEG3-Azide are not detailed in the available resources, peptide drugs like Lipoamido-PEG3-Azide have been highlighted as having broad development prospects due to their wide indications, high safety, and remarkable efficacy . They have been widely used in the prevention, diagnosis, and treatment of various diseases, including tumor, cardiovascular and cerebrovascular diseases, hepatitis, diabetes, and AIDS .

作用机制

Target of Action

Lipoamido-PEG3-Azide is a polyethylene glycol (PEG) derivative that contains a lipoamide group and a terminal azide group . The primary targets of Lipoamido-PEG3-Azide are alkynes, DCBO, and BCN reagents . These targets play a crucial role in the formation of triazole moieties through copper-catalyzed Click Chemistry reactions .

Mode of Action

The azide group in Lipoamido-PEG3-Azide interacts with its targets (alkynes, DCBO, and BCN reagents) in a copper-catalyzed Click Chemistry reaction . This reaction results in the formation of triazole moieties . The lipoamide group in the compound aids in the attachment of the PEG derivative to lipid structures .

Biochemical Pathways

The formation of triazole moieties through click chemistry reactions is a well-known process in bioconjugation, drug delivery, and biomaterials research .

Pharmacokinetics

The hydrophilic peg linker in the compound is known to increase its water solubility in aqueous media , which could potentially influence its bioavailability.

Result of Action

The result of Lipoamido-PEG3-Azide’s action is the formation of triazole moieties . These moieties can be used for various applications, including the creation of complex molecular architectures, bioconjugation, drug delivery, and the development of biomaterials .

Action Environment

The action of Lipoamido-PEG3-Azide can be influenced by various environmental factors. For instance, the copper-catalyzed Click Chemistry reactions in which it participates require specific conditions . Additionally, the compound’s storage conditions (-20°C) can affect its stability .

属性

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O4S2/c17-20-19-7-9-23-11-13-24-12-10-22-8-6-18-16(21)4-2-1-3-15-5-14-25-26-15/h15H,1-14H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVGYUXHOQKUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lipoamido-PEG3-Azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B608506.png)

![2-[(2,2-Dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid](/img/structure/B608514.png)

![d]pyrimidin-4(3H)-one](/img/structure/B608515.png)